5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Catalog No.
S13574071
CAS No.
M.F
C8H13ClN4
M. Wt
200.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Product Name

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

IUPAC Name

N-(5-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

InChI

InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-6-11-7(9)5-12-8/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

WUXAFVLXMWHVQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=N1)Cl

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrazine ring substituted with a chloro group and a dimethylaminoethyl side chain. Its molecular formula is C8H13ClN4C_8H_{13}ClN_4, and it has a molecular weight of approximately 188.67 g/mol. The presence of the chloro group and the dimethylaminoethyl moiety contributes to its distinctive chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may influence its reactivity and interactions with biological targets .

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, including amines, thiols, or alkoxides, facilitating the formation of new compounds.
  • Oxidation: The compound can be oxidized to yield N-oxides or other oxidized derivatives, which may exhibit different biological properties.
  • Reduction: Reduction reactions can convert the pyrazine ring into dihydropyrazine or tetrahydropyrazine derivatives, altering its reactivity and biological activity .

Research indicates that 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine possesses potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways. Its biological effects are still under investigation, with ongoing research aimed at elucidating its mechanisms of action and therapeutic potential .

The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine typically involves nucleophilic substitution reactions. A common synthetic route includes:

  • Starting Materials: 2-chloropyrazine and N,N-dimethylethylenediamine.
  • Reaction Conditions: The reaction is usually conducted under basic conditions using reagents such as sodium hydride or potassium carbonate. Heating the reaction mixture to reflux promotes complete conversion of the starting materials to the desired product.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound in high purity .

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine has several applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is being explored for its potential as a therapeutic agent.
  • Research: The compound is utilized in scientific studies focused on understanding its biological properties and mechanisms of action.
  • Industrial Use: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Interaction studies involving 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine focus on its binding affinity to various biological targets. These studies aim to identify specific enzymes or receptors with which the compound interacts, thereby elucidating its potential therapeutic effects. Understanding these interactions is crucial for developing new drugs based on this compound's structure and activity profile .

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine shares structural similarities with several other compounds, yet it exhibits unique properties due to its specific substitution pattern on the pyrazine ring. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Features
3-Chloro-N-[2-(dimethylamino)ethyl]benzamideC9H12ClN3OC_9H_{12}ClN_3OContains a benzamide structure; different reactivity due to aromatic system
2-Chloro-N,N-dimethylethylamineC5H11ClNC_5H_{11}ClNSimpler amine structure; lacks pyrazine ring
3-Chloro-N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamideC21H27ClN6OC_{21}H_{27}ClN_6OMore complex structure; additional functional groups affecting activity

Uniqueness

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is distinguished by its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness may influence its reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications in medicinal chemistry .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.0828741 g/mol

Monoisotopic Mass

200.0828741 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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